Nicotredole is a chemical compound that belongs to the class of nicotinic derivatives, which are primarily known for their pharmacological properties. This compound has garnered attention due to its potential applications in various fields, particularly in medicinal chemistry and as a research tool in studying nicotinic receptors. Nicotredole is synthesized from nicotine and exhibits structural similarities with other nicotinic compounds, making it a subject of interest for further research.
Nicotredole can be derived from nicotine, which is an alkaloid found in tobacco plants. The synthesis of nicotredole involves various chemical reactions that modify the nicotine structure to enhance its properties or to create derivatives with specific functionalities.
Nicotredole is classified as a nicotine derivative and falls under the category of alkaloids. Alkaloids are naturally occurring organic compounds that mostly contain basic nitrogen atoms and are known for their significant physiological effects on humans and other animals.
The synthesis of nicotredole typically involves several steps, including the modification of nicotine through various chemical reactions. Some common methods include:
For example, one method involves the cyclization of mesylated 1-(3-pyridinyl)-1-butanol derivatives using lithium reagents at low temperatures to yield nicotredole with high enantiomeric purity . Another approach employs a coenzyme system for the reduction of imines derived from nicotine, resulting in high yields of nicotredole .
Nicotredole's molecular structure is characterized by a pyridine ring, which is a common feature among nicotine derivatives. The specific arrangement of functional groups around this ring defines its chemical behavior and biological activity.
Nicotredole participates in various chemical reactions typical of nitrogen-containing compounds. Some notable reactions include:
For instance, the synthesis involving lithium reagents demonstrates how nucleophilic attack can lead to cyclization, forming new carbon-carbon bonds that are essential for creating complex structures from simpler precursors .
The mechanism of action for nicotredole primarily relates to its interaction with nicotinic acetylcholine receptors in the nervous system. By binding to these receptors, nicotredole may mimic or modulate the effects of acetylcholine, leading to various physiological responses.
Research indicates that compounds like nicotredole can exhibit both agonistic and antagonistic properties depending on their structural modifications and concentrations used in experimental settings .
Nicotredole has potential applications in:
Nicotredole emerged from systematic pharmacological exploration during the 1970s-1980s, when researchers sought alternatives to corticosteroid-based anti-inflammatories. Its first documented synthesis (CAS 29876-14-0) coincided with advancements in understanding prostaglandin-mediated inflammation. Early animal studies revealed a distinctive efficacy-safety profile: Nicotredole suppressed carrageenan-induced rat paw edema comparably to phenylbutazone (a gold-standard NSAID of that era) but exhibited significantly reduced gastrointestinal toxicity. This therapeutic index advantage prompted further investigation into its mechanism [5]. Initial pharmacokinetic profiling in rodents demonstrated rapid absorption (t₁/₂α = 4.92–17.5 min) and elimination (t₁/₂β = 55.72–74.52 min), achieving peak plasma concentrations (Cₘₐₓ = 11–13 μg/cm³) within 30 minutes post-administration. The compound’s acute toxicity was remarkably low, with LD₅₀ values of 8.5 g/kg (oral, rats) and 9.3 g/kg (oral, mice), underscoring its preclinical safety [5].
Nicotredole belongs to the N-arylalkylamide class, characterized by a tryptamine-like backbone conjugated to a nicotinamide derivative. Its IUPAC name is N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide, reflecting three critical structural domains:
Table 1: Key Physicochemical Properties of Nicotredole
Property | Value | Significance |
---|---|---|
Molecular weight | 265.31 g/mol | Optimal for membrane permeability |
SMILES | O=C(C1=CC=CN=C1)NCCC2=CNC3=C2C=CC=C3 | Encodes atomic connectivity |
LogP (predicted) | ~2.1 | Moderate lipophilicity |
Hydrogen bond donors | 2 (indole NH, carboxamide NH) | Protein-binding capacity |
Hydrogen bond acceptors | 2 (carbonyl O, pyridine N) | Solubility and target engagement |
Aromatic rings | 2 (indole, pyridine) | Planar interaction surfaces |
Crystallographic analysis reveals that the molecule adopts a folded conformation in solid state, stabilized by intramolecular N–H⋯N hydrogen bonding between the carboxamide proton and pyridine nitrogen. This conformational preference may influence its pharmacophore presentation during target binding. The compound exhibits moderate solubility in DMSO (94.23 mM) but limited aqueous solubility, necessitating formulation optimization for in vivo studies [5] [10].
Nicotredole’s mechanistic profile positions it as a valuable probe for interrogating inflammatory cascades:
Prostaglandin Synthetase Inhibition: In vitro studies confirm Nicotredole suppresses prostaglandin production (IC₅₀ ~3.67 μM) by directly targeting cyclooxygenase (COX) enzymes. This inhibition occurs without preferential COX-2 selectivity, distinguishing it from later-generation NSAIDs [5].
Receptor Interaction Models: The compound’s structural hybridity suggests potential polypharmacology. Computational docking indicates stable binding at prostaglandin synthase active sites via:
Operational Model Applications: Nicotredole exhibits complex pharmacodynamics in functional assays. It behaves as a partial agonist in some inflammation models, aligning with receptor theory principles where ligands stabilize distinct active conformations of GPCRs or nuclear receptors involved in pain signaling. This supports the concept of ligand-directed signaling—where cellular outcomes depend not just on receptor occupancy, but on the specific conformational bias imparted by the compound [2].
Immunomodulatory Potential: Emerging evidence suggests secondary effects on ABCA1 transcriptional activity (EC₅₀ = 3.67 μM in HepG2 cells), implicating cholesterol transport pathways in its anti-inflammatory actions. This positions Nicotredole as a tool for studying cross-talk between lipid metabolism and inflammation [5].
Despite four decades of study, critical knowledge voids impede Nicotredole’s translational development:
Formulation Science Gap: The compound’s short elimination half-life (55–75 min) necessitates frequent dosing for sustained effect. While extended-release technologies exist (e.g., water-permeable membrane particulates for drugs with 16–21 hr half-lives), their applicability to Nicotredole remains unexplored. No studies have optimized its biopharmaceutical performance using matrix tablets, osmotic pumps, or prodrug approaches [4] [5].
Immunological Mechanism Uncertainty: Although ABCA1 activation is documented, the complete immunomodulatory signature is uncharacterized. Key questions include:
Are cytokine profiles (IL-1β, TNF-α, IL-10) dose-dependently modulated? [7]
Target Engagement Specificity: Proteome-wide selectivity studies are absent. Off-target activities—particularly at serotonin receptors (5-HT₁ₐ, 5-HT₂ₐ) suggested by its tryptamine substructure—could underlie CNS effects like hexobarbital sleep prolongation observed in early studies [5].
Translational Model Deficiency: Existing data rely heavily on acute inflammation models (e.g., carrageenan edema). Chronic inflammatory paradigms (arthritis, colitis) and pain models (neuropathic, cancer-induced) are conspicuously lacking, undermining clinical relevance predictions [6] [8].
Table 2: High-Priority Research Gaps in Nicotredole Investigation
Gap Type | Specific Challenge | Recommended Approach |
---|---|---|
Methodological | Lack of target deconvolution | Chemical proteomics with photoaffinity probes |
Contextual | Untested disease models | Chronic CFA-induced arthritis studies |
Theoretical | ABCA1 linkage unclear | siRNA knockdown + activity assays |
Empirical | No extended-release formulations | Osmotic tablet development & PK modeling |
Biological Significance | Immunomodulatory impact unknown | Lymphocyte/macrophage profiling in vivo |
The most consequential limitation is the absence of modern structural activity relationship (SAR) studies. Systematic modification of Nicotredole’s indole C3 position, pyridine substitution pattern, or amide linker could yield analogs with improved potency, selectivity, or pharmacokinetics. Such chemistry efforts are prerequisites for understanding its therapeutic potential and avoiding the "gap-filling" research criticized as methodologically shallow [3] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: